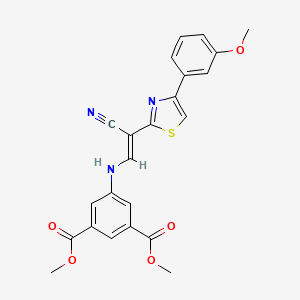

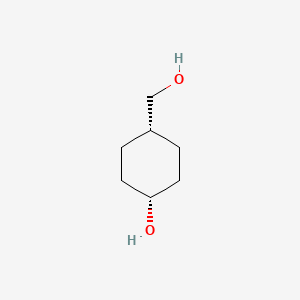

![molecular formula C19H20ClF3N4O2 B2940526 5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775451-54-1](/img/structure/B2940526.png)

5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is an organic compound. It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of this compound has been reported . It’s worth noting that the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string:COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O . This indicates that the compound contains a chloro group, a methoxy group, a pyrimidinyl group, and a piperidinyl group attached to a benzamide core. Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key step in the synthesis of this compound . This reaction involves the coupling of an organoboron reagent with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.84 . Its melting point is reported to be between 209-214 °C .科学的研究の応用

Synthesis and Pharmacological Properties

A diverse range of benzamide derivatives, including 5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, have been synthesized and studied for various pharmacological applications. These compounds have shown potential as selective serotonin 4 (5-HT_4) receptor agonists, offering promise for gastrointestinal motility disorders. Studies detail the synthesis processes and the evaluation of these compounds' agonist activities, highlighting their significance in developing new therapeutic agents for conditions such as irritable bowel syndrome and constipation (Sonda et al., 2003).

Molecular Docking and Activity Studies

In-depth molecular docking and activity studies have been conducted to understand the interaction of benzamide derivatives with serotonin receptors. These studies provide insights into the compounds' binding affinities, contributing to the development of more effective and selective serotonin receptor agonists. By examining the molecular interactions and stabilities, researchers can fine-tune the compounds for better therapeutic efficacy and reduced side effects (Karayel, 2021).

Antinociception Mechanisms

Explorations into the roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord have also been conducted. Such research is pivotal for understanding how these compounds can contribute to pain management strategies, especially in conditions where traditional pain relief methods are ineffective. The identification of specific receptor subtypes involved in mediating the antinociceptive effects of these compounds opens new avenues for targeted pain therapy, minimizing the risk of side effects associated with broader-acting analgesics (Jeong et al., 2004).

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities and applications in organic synthesis. The Suzuki–Miyaura coupling reaction, which is used in its synthesis, is a versatile method that has been widely used in the synthesis of various organic compounds . Therefore, this compound and its derivatives could be of interest in various areas of organic chemistry and medicinal chemistry.

作用機序

Target of action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with multiple targets.

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could be quite diverse.

特性

IUPAC Name |

5-chloro-2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-9-12(20)3-4-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRBKHODNSFJQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

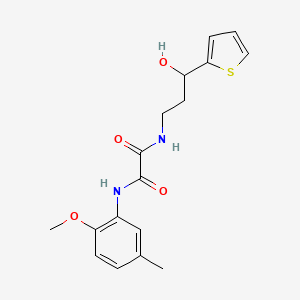

![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)

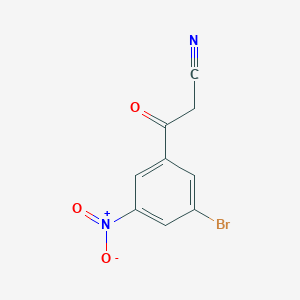

![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)

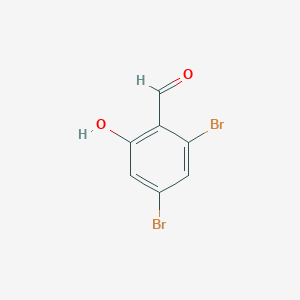

![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)